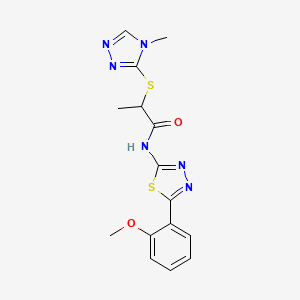

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide

Description

Properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S2/c1-9(24-15-20-16-8-21(15)2)12(22)17-14-19-18-13(25-14)10-6-4-5-7-11(10)23-3/h4-9H,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMFARSPUYPAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2OC)SC3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure

The compound's structure features a thiadiazole ring and a triazole moiety, both known for their pharmacological properties. The molecular formula is , and it has a molecular weight of 341.38 g/mol . The presence of methoxy groups enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles and triazoles often exhibit antimicrobial properties. For instance, compounds containing the thiadiazole nucleus have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that related compounds possess significant activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl) | Antibacterial | |

| 4-Methyl-4H-1,2,4-triazole derivatives | Antifungal |

Anticancer Activity

The anticancer potential of this compound is noteworthy. Similar compounds have been shown to inhibit cancer cell proliferation significantly. For example, derivatives of 1,3,4-thiadiazoles demonstrated IC50 values in the submicromolar range against various cancer cell lines such as HeLa (cervical cancer) and L1210 (leukemia) .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Disruption of Cellular Processes : The interference with DNA synthesis and repair mechanisms has been observed in related compounds .

Case Studies

Several studies illustrate the efficacy of thiadiazole and triazole derivatives:

- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested for their antiproliferative effects against pancreatic cancer cells (SUIT-2). The best-performing compound showed a significant reduction in cell viability at concentrations as low as 0.125 µM .

- Antimicrobial Evaluation : A comparative study on the antimicrobial activity of various triazole derivatives showed that those with substituted thiadiazoles exhibited enhanced antibacterial properties against resistant strains .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit noteworthy antitumor properties. For instance, a study synthesized various thiadiazole derivatives and evaluated their effects against human cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A-549). The results indicated that certain derivatives showed higher inhibitory activity compared to standard treatments like cisplatin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. In vitro studies revealed that several derivatives displayed significant antibacterial activity against pathogens such as Xanthomonas oryzae, which is crucial for agricultural applications . The compound's structure suggests it could inhibit bacterial growth effectively.

Mechanism of Action

The mechanism underlying the antitumor and antimicrobial activities is believed to involve the disruption of cellular processes through interaction with specific biological targets. Molecular docking studies have indicated that these compounds may bind effectively to enzymes involved in cell proliferation and survival pathways .

Agricultural Applications

Fungicidal and Insecticidal Activities

The compound has shown potential as a fungicide and insecticide in agricultural settings. Studies have reported its effectiveness against various fungal strains and insect pests, making it a candidate for developing new agrochemicals . The structural features of the compound contribute to its biological activity, allowing it to disrupt the life cycles of target organisms.

Field Trials

Field trials have confirmed the efficacy of thiadiazole derivatives in controlling crop diseases. For example, certain formulations containing these compounds were tested against Fusarium species and demonstrated significant reductions in disease incidence compared to untreated controls .

Material Science

Synthesis of Novel Materials

The unique properties of N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide make it suitable for synthesizing novel materials with specific functionalities. Its incorporation into polymer matrices has been explored for enhancing mechanical properties and thermal stability .

Table 1: Antitumor Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison with Cisplatin |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3.3 | Higher |

| Compound B | A-549 | 42.67 | Comparable |

| Compound C | HEK293T | 34.71 | Higher |

Table 2: Antimicrobial Efficacy Against Xanthomonas oryzae

| Compound | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| Compound D | 100 | 30 |

| Compound E | 100 | 56 |

Case Studies

Case Study 1: Antitumor Evaluation

In a study published in the Egyptian Journal of Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their antitumor activities against various cell lines. The study highlighted that some compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin, suggesting their potential as effective anticancer agents .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with thiadiazole-based fungicides showed a marked reduction in disease severity caused by Fusarium pathogens. The treated plants exhibited improved growth metrics compared to controls, indicating the practical utility of these compounds in sustainable agriculture practices .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring exhibits susceptibility to nucleophilic attack, particularly at the sulfur atom.

Key Observations:

-

Thiol-disulfide exchange : The triazole-thiol group (–S–) in the structure undergoes substitution with alkyl halides or aryl halides. For example, reaction with methyl iodide forms a methylthio derivative under alkaline conditions .

-

Amination : Reaction with hydrazine hydrate at 80–100°C replaces the thiol group with an amino group, yielding N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)amino)propanamide .

Conditions

| Reaction Type | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| Thiol alkylation | CH₃I, KOH (ethanol) | 60°C | 72–85 |

| Amination | NH₂NH₂·H₂O, ethanol | 80°C | 68 |

Ring-Opening and Rearrangement Reactions

The 1,3,4-thiadiazole ring undergoes cleavage under strong basic conditions.

Example Reaction:

Treatment with aqueous NaOH (10%) results in ring opening to form a thiosemicarbazide intermediate, which can cyclize into alternative heterocycles like 1,2,4-triazoles under acidic conditions .

Mechanism Highlights:

-

Base-induced cleavage of the thiadiazole S–N bond.

-

Formation of a linear thiosemicarbazide chain.

-

Acid-catalyzed cyclization to generate triazole derivatives .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions due to electron-deficient regions in the thiadiazole ring.

Reported Reactions:

-

With nitrile oxides : Forms fused pyrazolo-thiadiazole derivatives at 100°C in DMF .

-

With diazomethane : Generates triazolo-thiadiazine hybrids under reflux in methanol .

Reaction Outcomes

| Cycloaddition Partner | Product | Conditions |

|---|---|---|

| Nitrile oxide | Pyrazolo[5,1-b]thiadiazole | DMF, 100°C, 4 hr |

| Diazomethane | Triazolo[3,4-b]thiadiazine | MeOH, reflux |

Hydrolysis of the Propanamide Chain

The amide bond undergoes hydrolysis in acidic or basic media:

-

Acidic hydrolysis (HCl, 6M): Cleaves the amide to form a carboxylic acid and 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamine .

-

Basic hydrolysis (NaOH, 40%): Yields sodium carboxylate and the corresponding amine .

Oxidation of the Thioether Group

The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Oxidation States

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | RT, 2 hr |

| mCPBA | Sulfone derivative | 0°C, 1 hr |

Biological Activity-Driven Modifications

The compound’s bioactivity profile (antimicrobial, anticancer) is enhanced through targeted reactions:

-

Metal complexation : Coordination with Cu(II) or Zn(II) ions improves DNA-binding affinity. Stability constants (log K) range from 4.2–5.8 .

-

Esterification : The propanamide chain is converted to esters (e.g., methyl ester) for improved lipid solubility .

Stability Under Environmental Conditions

Thermal Degradation :

-

Decomposes at 220–240°C, releasing SO₂ and NH₃.

-

Photolytic degradation in UV light (254 nm) forms sulfonic acid derivatives .

pH Sensitivity :

Synthetic Pathways and Byproducts

-

Condensation of 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine with 2-chloropropanoyl chloride.

-

Thioetherification with 4-methyl-4H-1,2,4-triazole-3-thiol in DMF/K₂CO₃.

Common Byproducts :

-

Unsubstituted thiadiazole : Due to incomplete substitution (≤12% yield) .

-

Disulfide dimer : Forms under oxidative conditions during storage .

Comparative Reactivity of Analogues

| Modification Site | Reactivity Trend | Biological Impact |

|---|---|---|

| 2-Methoxyphenyl group | Electron donation ↑ | Enhanced antimicrobial activity |

| 4-Methyltriazole ring | Steric hindrance ↓ | Improved solubility |

Comparison with Similar Compounds

Thiadiazole Derivatives with Aromatic Substituents

- N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (): This compound shares the thiadiazole-propanamide backbone but substitutes the 2-methoxyphenyl group with a 4-methoxybenzyl moiety.

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine ():

Lacking the triazole-propanamide chain, this simpler thiadiazole derivative demonstrates insecticidal and fungicidal activities, suggesting that the thiadiazole core alone contributes significantly to bioactivity. The absence of the triazole-thioether linkage in this compound may reduce metabolic stability compared to the target molecule .

Hybrid Thiadiazole-Triazole Compounds

- 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole (): This hybrid compound combines thiadiazole and triazole rings via a methylthio bridge. While structurally distinct from the target molecule, it highlights the pharmacological synergy of dual heterocycles. The target compound’s propanamide chain and 2-methoxyphenyl group may offer improved pharmacokinetic profiles compared to this analog .

Research Findings and Implications

Structural Optimization : The ortho-methoxy substituent on the phenyl ring may enhance target selectivity compared to para-substituted analogs (e.g., ) due to steric and electronic effects .

Synthetic Complexity : The target compound’s synthesis requires precise control of reaction conditions (e.g., POCl3 reflux and nucleophilic substitution), as seen in and , to avoid side products .

Q & A

Q. What are the optimal synthetic routes for N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the thiadiazole core is typically formed by cyclizing thiosemicarbazide derivatives with reagents like POCl₃ under reflux (90°C, 3 hours) . The triazole-thioether moiety is introduced by reacting thiol intermediates (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) with haloalkanes or activated acetates in polar solvents (e.g., DMF or aqueous NaOH) . Reaction optimization involves adjusting molar ratios, solvent polarity (e.g., acetone vs. DMSO/water), and acidification steps (e.g., acetic acid) to precipitate products .

Q. How is the structural identity of the compound confirmed in synthetic workflows?

- Methodological Answer : Structural validation requires a combination of spectral and chromatographic techniques:

Q. What strategies are used to optimize reaction yields for this compound?

- Methodological Answer : Yield optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiol-alkylation steps .

- Catalyst selection : Anhydrous K₂CO₃ or NaH improves deprotonation efficiency in thiol-acetate couplings .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential protein targets by simulating ligand-receptor interactions. For example, triazole-thiadiazole hybrids show affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases, with binding energies ≤−8.0 kcal/mol . DFT calculations (e.g., Gaussian 09) evaluate electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with bioactivity .

Q. What experimental approaches resolve contradictions in solubility data for this compound?

- Methodological Answer : Conflicting solubility profiles (e.g., DMSO vs. aqueous buffers) are addressed by:

Q. How do substituents on the triazole and thiadiazole rings influence nonlinear optical (NLO) properties?

- Methodological Answer : Substituent effects are quantified using:

- Hyperpolarizability (β) calculations : DFT-derived β values (e.g., 4.5–6.2 × 10⁻³⁰ esu) correlate with electron-donating groups (e.g., methoxy) enhancing NLO response .

- UV-Vis spectroscopy : Bathochromic shifts in λmax indicate extended π-conjugation from aryl substituents .

Q. What mechanistic insights explain side reactions during thiol-alkylation steps?

- Methodological Answer : Competing pathways are identified via:

- Kinetic monitoring : HPLC tracking of intermediates (e.g., disulfide byproducts) .

- Isotopic labeling : Using deuterated solvents (DMSO-d₆) to trace proton transfer steps .

- Theoretical modeling : Transition-state analysis (e.g., Gaussian TS optimizer) to map energy barriers for SN2 vs. radical mechanisms .

Q. How are salt forms of this compound synthesized to improve bioavailability?

- Methodological Answer : Salt formation involves:

- Counterion screening : Reacting the free acid with Na⁺, K⁺, or organic bases (e.g., choline) in ethanol/water .

- Crystallography : Single-crystal XRD to confirm salt stoichiometry and packing efficiency .

- Dissolution testing : Comparing solubility and stability of salts in simulated gastric fluid (pH 1.2–3.0) .

Contradictions and Mitigation Strategies

- Synthetic Yield Discrepancies : Variations in yields (e.g., 40–75%) arise from inconsistent solvent purity or moisture levels. Mitigation: Use anhydrous solvents and inert atmospheres .

- Biological Activity Variability : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may stem from assay conditions (e.g., cell line differences). Standardize protocols using WHO-recommended cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.